molecular formula C12H14N4O2 B2949149 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one CAS No. 2210051-89-9

2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one

Cat. No. B2949149
CAS RN: 2210051-89-9
M. Wt: 246.27
InChI Key: URMKPMBTBGFADY-UHFFFAOYSA-N
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Description

2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one has been studied extensively for its potential applications in various areas of scientific research. The compound has been found to exhibit inhibitory activity against various enzymes, including protein kinase C and cyclin-dependent kinase 2. This makes it a potential candidate for the development of therapeutic agents for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one involves the inhibition of protein kinase C and cyclin-dependent kinase 2. This inhibition results in the disruption of various cellular processes, including cell division and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one in lab experiments include its high potency and specificity for protein kinase C and cyclin-dependent kinase 2. However, the compound has limitations in terms of its solubility, stability, and toxicity, which can affect its effectiveness in certain experimental conditions.

Future Directions

There are several future directions for the research and development of 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one. These include the optimization of synthesis methods to improve yield and purity, the development of more effective drug delivery systems, and the identification of new therapeutic targets for the compound. Additionally, further studies are needed to investigate the long-term effects and potential toxicity of the compound in vivo.
Conclusion
In conclusion, 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one is a promising chemical compound with potential applications in various areas of scientific research. The compound's inhibitory activity against protein kinase C and cyclin-dependent kinase 2 makes it a potential candidate for the development of therapeutic agents for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. However, further research is needed to fully understand the compound's mechanisms of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

The synthesis method of 2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one involves the reaction of 1-but-2-ynoylpyrrolidine-3-carboxylic acid with 2-amino-4-hydroxy-6-methylpyrimidine in the presence of a suitable catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization.

properties

IUPAC Name

2-amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-3-11(18)16-5-4-8(7-16)9-6-10(17)15-12(13)14-9/h6,8H,4-5,7H2,1H3,(H3,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMKPMBTBGFADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(C1)C2=CC(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(1-but-2-ynoylpyrrolidin-3-yl)-1H-pyrimidin-6-one

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